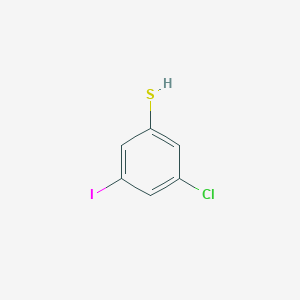
AdTx1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selective, high affinity, non-competitive α1A adrenoceptor antagonist (Ki = 0.35 nM). Exhibits no significant activity against a range of other GPCRs, including α2A, β1 and β2 adrenoceptors . Antagonizes effects of phenylephrine on isolated rabbit prostate muscle in vitro and on intra-urethral pressure in rats.
Applications De Recherche Scientifique
Pharmacogenomic Research on Drug Properties
- Pharmacogenomics is crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs, impacting both drug development and utilization. This field has seen significant advancements, particularly in the context of genetic variants of drug-metabolizing enzymes and transporters critical to the pharmaceutical industry (Williams et al., 2008).
Adenovirus Vectors in Cancer Gene Therapy
- Adenovirus vectors (Adv) are extensively used in cancer gene therapy. Studies have shown the potential of Adv in targeting tumors specifically, thereby inhibiting tumor growth and improving survival in animal models with minimal side effects. This indicates the promise of Adv as a tumor-targeting vector for safe and effective cancer gene therapy (Yao et al., 2007).
Role of Thioredoxin-1 in Cardiotoxicity
- Research on thioredoxin-1 (TRX1) has shown its protective role against cardiotoxicity, particularly in the context of Adriamycin-induced cardiac toxicity. TRX1 appears to reduce oxidative stress, thereby protecting against cellular injury in the heart (Shioji et al., 2002).
Androgen-Deprivation Therapy in Prostate Cancer
- Androgen-deprivation therapy (ADT) has been foundational in treating metastatic prostate cancer. Research has shown that combining ADT with other treatments, like docetaxel, can significantly improve survival compared to ADT alone. This finding is crucial for the management of hormone-sensitive prostate cancer (Sweeney et al., 2015).
Neuroprotective Effects of Ginseng in Alzheimer's Disease
- Ginseng has shown therapeutic effects in Alzheimer's disease (AD), potentially via the PI3K/Akt signaling pathway. It improves memory ability, reduces the content of harmful proteins in the brain, and regulates critical pathways associated with AD (Li et al., 2016).
Rapid Species Identification from Blood Cultures
- Rapid identification of species from blood cultures can significantly impact the management and outcome of bloodstream infections. Technologies like the Accelerate Pheno™ system have shown promise in reducing time to optimal antimicrobial therapy, although they do not seem to affect overall clinical outcomes (Ehren et al., 2019).
Propriétés
Formule moléculaire |
C310H481N87O100S8 |
|---|---|
Poids moléculaire |
7283.22 |
Synonymes |
Alternative Name: ρ-Da1a |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



